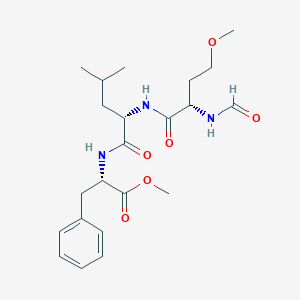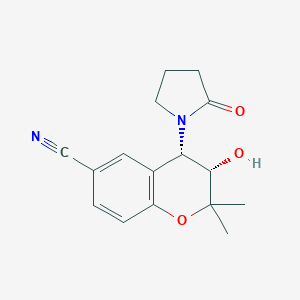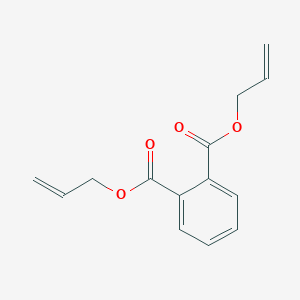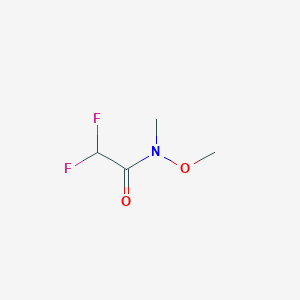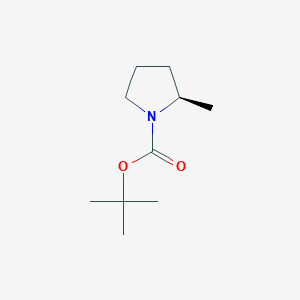
tert-Butyl (4-aminobut-2-en-1-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (4-aminobut-2-en-1-yl)carbamate: is an organic compound with the molecular formula C9H18N2O2. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group attached to the carbamate moiety. This compound is often used as a protecting group for amines in organic synthesis due to its stability under various reaction conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-aminobut-2-en-1-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-aminobut-2-en-1-ol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl (4-aminobut-2-en-1-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding oxides.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted under basic or acidic conditions depending on the nucleophile used.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or other derivatives depending on the nucleophile.
Applications De Recherche Scientifique
Chemistry: tert-Butyl (4-aminobut-2-en-1-yl)carbamate is widely used in organic synthesis as a protecting group for amines. It helps in preventing unwanted side reactions during multi-step synthesis processes.
Biology: In biological research, this compound is used in the synthesis of peptide and protein analogs. It aids in the selective protection of amino groups, facilitating the study of protein structure and function.
Medicine: The compound is utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates. Its stability and reactivity make it a valuable tool in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its role as a protecting group enhances the efficiency of various chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl (4-aminobut-2-en-1-yl)carbamate involves the formation of stable carbamate bonds with amines. This stability is due to the electron-donating effect of the tert-butyl group, which enhances the nucleophilicity of the amino group. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions, depending on the specific application.
Comparaison Avec Des Composés Similaires
- tert-Butyl (4-aminobutyl)carbamate
- tert-Butyl (4-aminobut-2-yn-1-yl)carbamate
- tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride
Comparison:
- tert-Butyl (4-aminobutyl)carbamate: Similar in structure but lacks the double bond present in this compound, which affects its reactivity and stability.
- tert-Butyl (4-aminobut-2-yn-1-yl)carbamate: Contains a triple bond instead of a double bond, leading to different chemical properties and reactivity.
- This compound hydrochloride: The hydrochloride salt form of the compound, which is more soluble in water and may have different applications in aqueous environments.
The unique presence of the double bond in this compound provides distinct reactivity and stability, making it a valuable compound in various chemical and biological applications.
Propriétés
Numéro CAS |
146394-99-2 |
|---|---|
Formule moléculaire |
C9H18N2O2 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
tert-butyl N-(4-aminobut-2-enyl)carbamate |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-5H,6-7,10H2,1-3H3,(H,11,12) |
Clé InChI |
BWNIUPOJWUXWMX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC=CCN |
SMILES isomérique |
CC(C)(C)OC(=O)NC/C=C/CN |
SMILES canonique |
CC(C)(C)OC(=O)NCC=CCN |
Pictogrammes |
Corrosive |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


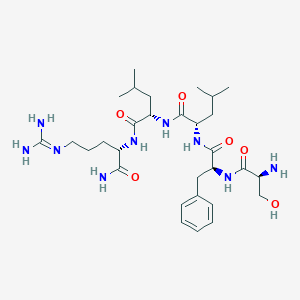
![Racemic-4-hydroxy[2,2]paracyclophane](/img/structure/B118076.png)


